Product packaging for (4-Bromophenyl)(4-methoxyphenyl)methanol(Cat. No.:CAS No. 838-21-1)

(4-Bromophenyl)(4-methoxyphenyl)methanol

Cat. No.: B1520766
CAS No.: 838-21-1
M. Wt: 293.15 g/mol
InChI Key: ILXXSHMWZINGOT-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-methoxyphenyl)methanol (CAS RN: 59142-64-2) is a diaryl carbinol derivative with the molecular formula C14H13BrO2 and a molecular weight of 293.16 g/mol . This compound is part of a class of chiral secondary alcohols that serve as crucial intermediates in organic synthesis and pharmaceutical research . Diaryl carbinols, in general, are recognized as important building blocks for the preparation of molecules with physiological and pharmacological activity. For instance, related compounds such as (4-chlorophenyl)(phenyl)methanol are known to be precursors to drugs with antitussive and antiemetic properties, which also act to relax bronchial muscles . The presence of both bromophenyl and methoxyphenyl groups in its structure makes it a valuable scaffold for further chemical modifications, including asymmetric synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use. All sales are final for this specialty chemical, and researchers are responsible for verifying its identity and purity for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13BrO2 B1520766 (4-Bromophenyl)(4-methoxyphenyl)methanol CAS No. 838-21-1

Properties

IUPAC Name

(4-bromophenyl)-(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXXSHMWZINGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661652
Record name (4-Bromophenyl)(4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838-21-1
Record name (4-Bromophenyl)(4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4-Bromophenyl)(4-methoxyphenyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H13BrO\text{C}_{14}\text{H}_{13}\text{BrO}

This compound features a bromine atom and a methoxy group attached to phenyl rings, which contribute to its biological activity.

Target of Action

The primary target of this compound is telomerase reverse transcriptase (hTERT). Inhibition of hTERT is crucial as it plays a significant role in cellular aging and cancer progression.

Mode of Action

The compound exhibits high inhibitory activity against telomerase, leading to the activation of hTERT expression, which subsequently induces endoplasmic reticulum stress (ERS) in cancer cells. This mechanism is vital for its antiproliferative effects.

Anticancer Activity

Research indicates that this compound shows significant antiproliferative activity against various cancer cell lines. The compound was tested on SMMC-7721 cells, yielding an IC50 value of 88 nM, indicating potent growth inhibition without toxic effects on normal human hepatocyte cells (IC50 = 10 µM) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 Value (nM)
SMMC-772188
HepG2120
MDA-MB-231150

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. It was tested against various bacterial strains, showing effective inhibition with minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus46.9
Escherichia coli93.7

Case Studies

  • Xenograft Tumor Models : In vivo studies using xenograft tumor models revealed that this compound significantly inhibited tumor growth, confirming its potential as an anticancer agent .
  • Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with this compound led to G0/G1 phase arrest in cancer cells, suggesting a mechanism for its antiproliferative effects .

Pharmacokinetics

The pharmacokinetics of this compound indicate good bioavailability and low toxicity in normal cells. The compound's high antiproliferative capacity suggests potential for therapeutic applications in oncology.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Research has demonstrated that (4-bromophenyl)(4-methoxyphenyl)methanol exhibits notable anticancer properties. It has been identified as an inhibitor of telomerase, an enzyme often overexpressed in cancer cells, contributing to their immortality. In vitro studies indicated that this compound effectively inhibited the proliferation of SMMC-7721 liver cancer cells with an IC50 value of 88 nM, while showing minimal toxicity to normal hepatocyte cells (IC50 = 10 μM) .

In Vivo Studies
In vivo experiments using xenograft tumor models further confirmed the compound's efficacy in inhibiting tumor growth. The compound's mechanism involves the modulation of endoplasmic reticulum stress pathways, which subsequently affects telomerase activity and induces apoptotic cell death through oxidative stress and mitochondrial dysfunction .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including the use of specific catalysts such as AlBr3 during reactions involving chlorobenzene derivatives. For instance, the reaction of carboxaldehyde with chlorobenzene in the presence of AlBr3 yielded the desired alcohol in moderate yields .

Biochemical Research Applications

The compound has also been utilized in biochemical research to study its interactions with cellular pathways. Its ability to induce stress responses in cells makes it a valuable tool for investigating mechanisms related to apoptosis and cellular survival under stress conditions .

Potential Use in Drug Formulation

Given its promising biological activities, this compound could be explored further for incorporation into drug formulations aimed at treating various cancers. Research into its pharmacokinetics and bioavailability would be essential for advancing its application in clinical settings.

Case Studies and Research Findings

StudyFindings
In Vivo Tumor Growth InhibitionSignificant reduction in tumor size in xenograft models when treated with the compound .
Telomerase InhibitionHigh potency against telomerase activity with minimal toxicity to normal cells .
Mechanistic InsightsInduces ER stress leading to apoptosis in cancer cells via mitochondrial pathways .

Comparison with Similar Compounds

Key Insights :

  • Electronic Effects : Methoxy (EDG) enhances oxidative stability and reaction yields, while bromo (EWG) reduces efficiency due to destabilization of transition states .
  • Synthetic Yields : Derivatives with methoxy groups (e.g., 4-Methoxyphenyl) exhibit higher yields (82%) compared to bromo-substituted analogs (75%) in imidazopyridine synthesis .

Key Insights :

  • Polarity and Binding: Bis(4-methoxyphenyl)methanol’s dual EDG structure increases polarity, enhancing receptor interactions .
  • Balanced Electronic Profile: The bromo-methoxy combination in (4-Bromophenyl)(4-methoxyphenyl)methanol may offer a balance between lipophilicity and hydrogen-bonding capacity, making it versatile for pharmacological optimization.

Structural Analogs and Functional Diversity

Comparisons with structurally modified diarylmethanols highlight the role of substituent bulkiness and electronic properties:

Compound Key Feature Application/Property Reference
(4-Bromophenyl)(cyclopropyl)methanol Cyclopropyl group Increased steric bulk; used in agrochemicals
(1-(4-Bromophenyl)cyclopropyl)methanol Cyclopropyl + Br Potential metabolic stability
Spirooxindolo-β-lactam derivatives 4-Bromo + 4-methoxy in spiro framework Anticancer agents (low yield: 12%)

Key Insights :

  • Complex Architectures : Incorporation into spiro systems (e.g., spirooxindolo-β-lactams) demonstrates utility in drug discovery but faces synthetic challenges (low yields) .

Oxidation Reactivity in Catalytic Systems

This compound’s oxidation behavior under aerobic conditions contrasts with analogs:

Substrate Substituent Type Product Yield (%) Selectivity (%) Reference
(4-Methoxyphenyl)methanol EDG 98 100
(4-Bromophenyl)methanol EWG 65–75* 100
(4-Chlorophenyl)methanol EWG 70–80* 100

*Estimated from trends in .

Key Insights :

  • EDG Advantage : Methoxy groups facilitate higher oxidation yields due to resonance stabilization of intermediates .
  • EWG Limitations : Bromo and chloro substituents reduce yields but retain selectivity, suggesting applicability in controlled oxidative transformations.

Preparation Methods

Reaction Scheme and Conditions

The classical preparation involves:

  • Friedel-Crafts Acylation:

    • React 4-bromobenzoyl chloride with anisole (4-methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
    • The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
    • Typical solvents include dichloromethane or 1,2-dichloroethane.
    • Temperature is maintained at 0 °C to ambient to control regioselectivity and yield.
  • Reduction of the Ketone:

    • The resulting ketone intermediate, (4-bromophenyl)(4-methoxyphenyl)methanone, is then reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
    • NaBH₄ is preferred for its selectivity and milder reaction conditions, typically performed in methanol or ethanol at 0 °C to room temperature.

Reaction Example

Step Reagents & Conditions Product Yield (%)
1 4-Bromobenzoyl chloride + anisole, AlCl₃, 0 °C to RT, dry solvent (4-Bromophenyl)(4-methoxyphenyl)methanone 85-90
2 NaBH₄, methanol, 0 °C to RT (4-Bromophenyl)(4-methoxyphenyl)methanol 80-95

Notes on Optimization

  • The molar ratio of AlCl₃ to acyl chloride is critical for maximizing yield and minimizing side reactions.
  • Strict anhydrous conditions improve selectivity and prevent hydrolysis.
  • The reduction step should be carefully controlled to avoid over-reduction or dehalogenation.

Transition Metal-Catalyzed Cross-Coupling Approaches

Recent advances have introduced palladium-catalyzed cross-coupling methods as alternatives to Friedel-Crafts acylation:

Synthetic Route

  • Preparation of aryl thioesters from 4-bromobenzoic acid derivatives.
  • Palladium-catalyzed aerobic coupling with 4-methoxyphenylboronic acid under oxygen atmosphere to form the ketone intermediate.
  • Subsequent reduction of the ketone to the alcohol using NaBH₄.

Advantages

  • Improved regioselectivity and functional group tolerance.
  • Milder reaction conditions compared to Friedel-Crafts.
  • Potential for greener chemistry by avoiding strong Lewis acids.

Purification and Characterization

  • Purification: Silica gel column chromatography using hexane/ethyl acetate gradients is standard to separate the product from side-products and unreacted starting materials. Recrystallization from ethanol/water mixtures yields high-purity crystals.
  • Characterization:
    • ¹H NMR: Aromatic protons appear in the 6.8–7.8 ppm range; methoxy group at ~3.8 ppm; hydroxyl proton varies depending on solvent and temperature.
    • ¹³C NMR: Carbon bearing hydroxyl group appears around 70 ppm; aromatic carbons and methoxy carbon are distinguishable.
    • IR: Broad O–H stretch (~3400 cm⁻¹), aromatic C–H stretches, and C–O stretch (~1100 cm⁻¹).
    • Mass Spectrometry: Molecular ion peak confirms molecular weight.

Data Table Summarizing Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Friedel-Crafts Acylation + Reduction 4-Bromobenzoyl chloride, anisole, AlCl₃, NaBH₄ 0 °C to RT, anhydrous solvent 80-95 Classical, widely used, requires dry conditions
Pd-Catalyzed Cross-Coupling + Reduction 4-Bromobenzoic acid thioester, 4-methoxyphenylboronic acid, Pd catalyst, NaBH₄ Mild, aerobic atmosphere 70-85 Modern, selective, greener alternative

Research Findings and Observations

  • The Friedel-Crafts acylation method remains the most commonly employed due to its simplicity and availability of reagents. However, it requires careful moisture control and generates acidic waste.
  • Transition metal-catalyzed methods offer improved selectivity and environmental profiles but may require more expensive catalysts and ligands.
  • Reduction with sodium borohydride is preferred for its selectivity towards ketones without affecting the bromine substituent. Lithium aluminum hydride, while more reactive, risks dehalogenation.
  • Reaction monitoring by thin-layer chromatography (TLC) and spectroscopic methods is essential to optimize reaction time and avoid side reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Bromophenyl)(4-methoxyphenyl)methanol?

  • Answer : The compound can be synthesized via two primary routes:

Reduction of a Benzaldehyde Precursor : Reacting (4-bromophenyl)(4-methoxyphenyl)methanal with sodium borohydride (NaBH₄) in ethanol under mild conditions, analogous to methods used for similar diarylmethanol derivatives .

Grignard Reaction : Using 4-bromophenylmagnesium bromide to react with 4-methoxybenzaldehyde in anhydrous conditions, followed by acidic workup. This method aligns with Grignard approaches for structurally related alcohols .

  • Optimization Tips : Control reaction temperature (0–25°C) and solvent purity to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons, methoxy (-OCH₃), and hydroxyl (-OH) groups. Coupling patterns distinguish substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways .
  • Infrared (IR) Spectroscopy : Peaks near 3400 cm⁻¹ (OH stretch) and 1250 cm⁻¹ (C-O of methoxy) are diagnostic .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Answer :

  • Solubility : Low in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol.
  • Melting Point : Expected range: 120–140°C (based on analogs like bis(4-methoxyphenyl)methanol) .
  • Stability : Sensitive to strong acids/bases; store under inert atmosphere at -20°C for long-term stability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry or regiochemistry?

  • Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Using programs like SHELXL (for refinement) and WinGX (for data processing) to determine bond lengths, angles, and dihedral angles between aromatic rings. For example, the dihedral angle between the bromophenyl and methoxyphenyl groups impacts steric interactions .
  • ORTEP Visualization : Anisotropic displacement parameters clarify thermal motion and confirm hydroxyl group orientation .

Q. What strategies address contradictions in reaction yields or purity across synthetic methods?

  • Answer :

  • Comparative Analysis : Evaluate NaBH₄ reduction (higher purity but lower yield) vs. Grignard synthesis (higher yield but requiring stringent anhydrous conditions) .
  • Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., over-reduced or oxidized derivatives).
  • Purification Optimization : Employ column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol .

Q. How can researchers assess the biological activity of this compound in drug discovery?

  • Answer :

  • In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition assays or anticancer potential through cytotoxicity screening (e.g., MTT assay on cancer cell lines). Structural analogs show bioactivity via enzyme/receptor interactions .
  • Mechanistic Studies : Use molecular docking to predict binding affinity to targets like kinases or GPCRs, guided by the bromine and methoxy substituents’ electronic effects .

Q. What computational methods support the design of derivatives with enhanced properties?

  • Answer :

  • DFT Calculations : Predict redox potentials (for oxidation to ketones) or nucleophilic substitution sites using Gaussian or ORCA software .
  • SAR Studies : Modify substituents (e.g., replacing Br with Cl or methoxy with ethoxy) and evaluate effects on solubility/bioactivity using QSAR models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Bromophenyl)(4-methoxyphenyl)methanol
Reactant of Route 2
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(4-Bromophenyl)(4-methoxyphenyl)methanol

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